molecular formula C10H17BrO B2486294 1-(Bromomethyl)-8-oxaspiro[4.5]decane CAS No. 1699626-86-2

1-(Bromomethyl)-8-oxaspiro[4.5]decane

Cat. No. B2486294
CAS RN: 1699626-86-2
M. Wt: 233.149
InChI Key: VLAMFNNUIUKOKW-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-8-oxaspiro[4.5]decane” is a chemical compound with the CAS Number: 74286-87-6 . It has a molecular weight of 235.12 . The compound is in the form of an oil and is stored at temperatures below -10 degrees .


Synthesis Analysis

The synthesis of spiro-heterocycles, such as “1-(Bromomethyl)-8-oxaspiro[4.5]decane”, often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures have been synthesized using this method . The most useful strategies employed for the construction of the heterocyclic rings involve C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions .


Molecular Structure Analysis

The InChI code for “1-(Bromomethyl)-8-oxaspiro[4.5]decane” is 1S/C9H15BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 . This indicates that the molecule consists of 9 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“1-(Bromomethyl)-8-oxaspiro[4.5]decane” is an oil with a molecular weight of 235.12 . It is stored at temperatures below -10 degrees .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-8-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMFNNUIUKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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